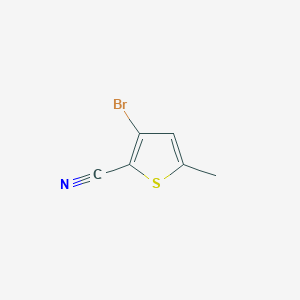

3-Bromo-5-methylthiophene-2-carbonitrile

Description

Properties

IUPAC Name |

3-bromo-5-methylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNS/c1-4-2-5(7)6(3-8)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONRKQFJBPVWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739804 | |

| Record name | 3-Bromo-5-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651034-29-6 | |

| Record name | 3-Bromo-5-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methylthiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylthiophene-2-carbonitrile typically involves the bromination of 5-methylthiophene-2-carbonitrile. This can be achieved using brominating agents such as N-bromosuccinimide in the presence of a catalyst like benzoyl peroxide . The reaction conditions generally include:

- Solvent: Chloroform or carbon tetrachloride

- Temperature: Room temperature to reflux conditions

- Reaction Time: Several hours to ensure complete bromination

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed:

- Substituted thiophenes with various functional groups

- Coupled products with extended conjugation

- Oxidized or reduced thiophene derivatives

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₄BrN

- Molecular Weight : 186.01 g/mol

- IUPAC Name : 3-bromo-5-methylthiophene-2-carbonitrile

- CAS Number : 651034-29-6

The compound features a thiophene ring with a bromine atom and a carbonitrile group, which enhance its reactivity and potential for various applications.

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.

- Enzyme Inhibition : Preliminary studies indicate that this compound may exhibit inhibitory effects on specific enzymes, making it a candidate for drug design targeting metabolic pathways. For example, related thiophene derivatives have shown promising results in inhibiting carbonic anhydrases (CA) and acetylcholinesterase (AChE) .

Agrochemicals

The compound is also being investigated for its potential use in agrochemicals. Its unique chemical structure may contribute to the development of new pesticides or herbicides.

- Biological Activity : Some derivatives of thiophene compounds have demonstrated antimicrobial properties against various plant pathogens. This suggests that this compound could be explored for agricultural applications .

Materials Science

In materials science, this compound is utilized in the synthesis of conductive polymers and organic semiconductors.

- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in electronic devices .

Enzyme Inhibition Study

A study conducted on related thiophene derivatives indicated significant enzyme inhibition properties against human carbonic anhydrase isoenzymes, with Ki values ranging from 2.53 nM to 25.67 nM. This suggests that compounds structurally similar to this compound may possess comparable inhibitory effects .

Antimicrobial Evaluation

Research into the antimicrobial properties of thiophene derivatives has shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus. These findings highlight the potential of this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylthiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and nitrile groups can influence its reactivity and binding affinity, making it a versatile compound for various applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3-bromo-5-methylthiophene-2-carbonitrile and related heterocyclic compounds:

Electronic and Steric Effects

- Bromine vs.

Heterocycle Core Variations

- Thiophene vs. Oxazole : The oxazole derivative () replaces sulfur with oxygen and nitrogen, altering aromaticity and electronic distribution. Oxazoles are less electron-rich than thiophenes, affecting their reactivity in cycloadditions or nucleophilic substitutions .

Functional Group Diversity

- Nitro-Phenylamino Group: The nitro group in 5-methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile is strongly electron-withdrawing, directing further substitutions to specific positions on the thiophene ring .

Biological Activity

3-Bromo-5-methylthiophene-2-carbonitrile is a thiophene derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C6H4BrN and features a five-membered thiophene ring with a bromine atom and a cyano group attached. The presence of these functional groups contributes to its reactivity and biological activity.

Target of Action

The compound exhibits activity against various biological targets, including enzymes and receptors involved in critical biochemical pathways. Thiophene derivatives are often implicated in processes such as:

- Anticancer Activity : By inhibiting specific enzymes or pathways related to tumor growth.

- Antimicrobial Effects : Targeting bacterial cell walls or metabolic pathways.

- Anti-inflammatory Properties : Modulating inflammatory responses through cytokine inhibition.

Mode of Action

The mechanism by which this compound exerts its effects involves several biochemical interactions:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, disrupting their normal function.

- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to physiological changes.

- Chemical Reactivity : The bromine atom can participate in nucleophilic substitution reactions, facilitating the formation of more complex biologically active compounds.

Biological Activities

Research has indicated that this compound possesses several notable biological activities:

-

Anticancer Activity

- Studies have shown that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

-

Antimicrobial Properties

- The compound has demonstrated effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest potent antibacterial activity comparable to established antibiotics.

-

Anti-inflammatory Effects

- Research indicates that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Anticancer Research

A study evaluating the anticancer properties of thiophene derivatives, including this compound, reported significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

Antimicrobial Studies

In antimicrobial assays, this compound exhibited MIC values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| This compound | Bromine and cyano groups on thiophene ring | Anticancer, antimicrobial |

| 2-Bromo-5-methylthiophene | Similar structure without cyano group | Moderate antimicrobial activity |

| 3-Methylthiophene-2-carbonitrile | Lacks halogen substitution | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Bromo-5-methylthiophene-2-carbonitrile, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via bromination of 5-methylthiophene-2-carbonitrile using reagents like N-bromosuccinimide (NBS) under controlled conditions. Purity optimization requires HPLC or GC-MS monitoring, as impurities (e.g., di-brominated byproducts) may arise from over-bromination. Column chromatography with hexane/ethyl acetate gradients is recommended for purification . Kanto Reagents’ catalogs highlight the importance of using >95% purity brominating agents to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (in CDCl) resolves the methyl group at δ ~2.3 ppm and the thiophene ring protons (δ 7.1–7.5 ppm). C NMR confirms the nitrile carbon at ~115 ppm .

- FT-IR : A sharp peak near 2220 cm confirms the C≡N group, while C-Br stretches appear at 550–650 cm .

- Mass Spectrometry : ESI-MS or EI-MS can detect the molecular ion [M+H] at m/z 216 (CHBrNS) and fragmentation patterns for structural validation .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine at the 3-position activates the thiophene ring for Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the methyl group at position 5 may reduce reaction yields. Optimizing catalysts (e.g., Pd(PPh)) and base (KCO) in anhydrous DMF at 80–100°C improves efficiency .

Advanced Research Questions

Q. What experimental strategies address contradictions in regioselectivity during functionalization?

- Methodological Answer : Conflicting regioselectivity in electrophilic substitutions (e.g., nitration) can arise from competing electronic (Br as a meta-director) and steric (methyl group) effects. Computational modeling (DFT) predicts reactive sites, while substituent tuning (e.g., replacing methyl with smaller groups) reduces steric clashes. Experimental validation via X-ray crystallography (e.g., ’s benzo[g]chromene derivatives) clarifies regiochemical outcomes .

Q. How can researchers resolve discrepancies in reported biological activity data for analogs?

- Methodological Answer : Variations in bioactivity (e.g., enzyme inhibition) may stem from impurities or solvent effects. Standardize assays using HPLC-purified batches (>99% purity) and control solvents (DMSO <0.1% v/v). Compare results with structurally related compounds like 5-Bromothiophene-3-carboxamide (), noting how nitrile vs. carboxamide groups alter target binding.

Q. What are the challenges in designing metal complexes with this compound as a ligand?

- Methodological Answer : The nitrile group’s weak coordinating ability requires transition metals with high Lewis acidity (e.g., Co, Cu). Pre-functionalization (e.g., converting nitrile to thiourea via NHSCN) enhances metal binding, as seen in cobalt(II) complexes of thiophene carboxamides ( ). Monitor stability via cyclic voltammetry and UV-vis spectroscopy in inert atmospheres.

Q. How do steric and electronic effects impact catalytic applications in organic synthesis?

- Methodological Answer : The methyl group’s steric bulk limits access to catalytic sites in Pd-mediated reactions, while the electron-withdrawing Br and C≡N groups stabilize transition states. Compare with less hindered analogs (e.g., 5-Bromo-2-thiophenecarboxaldehyde, ) to isolate electronic contributions. Kinetic studies under varying temperatures and pressures quantify these effects .

Data Interpretation and Optimization

Q. How should researchers handle conflicting purity data from commercial suppliers?

- Methodological Answer : Cross-validate purity claims using independent methods:

- HPLC : Compare retention times with standards (e.g., Kanto Reagents’ >98% purity bromothiophenes, ).

- Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values (e.g., CHBrNS requires C 39.47%, H 1.89%) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer : Use flow chemistry for bromination steps to enhance reproducibility. In batch reactions, optimize stoichiometry (1.1 eq Br) and add antioxidants (e.g., BHT) to prevent ring degradation. Intermediate characterization via TLC or inline IR spectroscopy reduces side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.